

An In-depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

Cat. No.: B098850

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile is a substituted phenylacetonitrile derivative with significant potential as a versatile building block in synthetic organic chemistry, particularly in the construction of various heterocyclic compounds of medicinal interest. Its chemical structure, featuring a nitro group ortho to the acetonitrile-bearing methylene group and two methoxy groups on the phenyl ring, imparts unique reactivity that can be exploited for the synthesis of complex molecular architectures. This technical guide provides a comprehensive analysis of its chemical structure, properties, synthesis, and potential applications in drug discovery and development.

Chemical Structure and Properties

2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile is characterized by a benzene ring substituted with a cyanomethyl group, a nitro group, and two methoxy groups.

Chemical Structure:

Molecular Formula: $C_{10}H_{10}N_2O_4$ [\[1\]](#)[\[2\]](#)

Molecular Weight: 222.20 g/mol [\[1\]](#)[\[2\]](#)

CAS Number: 17354-04-0[1][2]

Physical Properties:

Property	Value	Reference(s)
Melting Point	110-112 °C	[3]
Appearance	Likely a solid	[1]
Solubility	Soluble in organic solvents	[1]

Synthesis

The primary synthetic route to **2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile** involves the conversion of 4,5-dimethoxy-2-nitrobenzaldehyde. While a direct, detailed experimental protocol for this specific conversion is not readily available in the searched literature, a general and plausible two-step procedure can be inferred from established organic chemistry principles. This involves the formation of a tosylhydrazone intermediate, followed by cyanation.

Step 1: Synthesis of the Precursor, 4,5-Dimethoxy-2-nitrobenzaldehyde

A detailed experimental protocol for the synthesis of the necessary precursor, 4,5-dimethoxy-2-nitrobenzaldehyde, is available and involves the nitration of 3,4-dimethoxybenzaldehyde.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde[4]

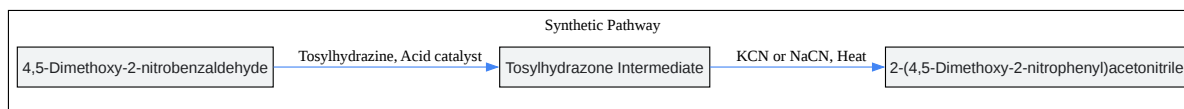
- Materials:
 - 3,4-dimethoxybenzaldehyde
 - Concentrated nitric acid
 - Toluene
 - Ethyl acetate

- Saturated aqueous sodium bicarbonate solution
- Water
- Saturated saline solution
- Procedure:
 - React 135 g of 3,4-dimethoxybenzaldehyde with 500 ml of concentrated nitric acid at 10 °C for 20 hours.
 - Pour the reaction mixture into 3 L of ice water.
 - Collect the resulting crystals by filtration.
 - Dissolve the crystals in a mixed solvent of 8 L of toluene and 500 ml of ethyl acetate.
 - Wash the solution sequentially with a saturated aqueous solution of sodium bicarbonate, three times with water, and once with saturated saline.
 - Concentrate the solution to approximately 500 ml under reduced pressure.
 - Cool the concentrate to room temperature to allow yellowish crystals to form.
 - Collect the crystals by filtration.
- Yield: 77.71 g (61%)

Step 2: Proposed Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

The conversion of the aldehyde to the nitrile can be achieved via a two-step process involving the formation of a tosylhydrazone followed by reaction with a cyanide source.

Logical Workflow for the Synthesis of **2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile**:



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway from 4,5-dimethoxy-2-nitrobenzaldehyde to the target nitrile.

Detailed Experimental Protocol (Hypothetical):

- Materials:
 - 4,5-dimethoxy-2-nitrobenzaldehyde
 - p-Toluenesulfonhydrazide (Tosylhydrazine)
 - Ethanol or Methanol
 - Potassium cyanide (KCN) or Sodium cyanide (NaCN)
 - Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Procedure:
 - Formation of the Tosylhydrazone:
 - Dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in a suitable solvent such as ethanol or methanol.
 - Add an equimolar amount of p-toluenesulfonhydrazide.
 - Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).

- Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- The tosylhydrazone product may precipitate upon cooling and can be collected by filtration.
- Cyanation:
 - Dissolve the dried tosylhydrazone in an aprotic polar solvent like DMF or DMSO.
 - Add an excess of potassium cyanide or sodium cyanide.
 - Heat the reaction mixture to a temperature typically between 100-150 °C.
 - Monitor the reaction progress by TLC.
 - After completion, cool the reaction mixture and pour it into water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude **2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile** can be purified by standard laboratory techniques.

Experimental Protocol: Purification by Recrystallization

- Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective.
- Procedure:
 - Dissolve the crude product in a minimal amount of the hot solvent.

- If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the pure crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold solvent.
- Dry the crystals under vacuum.

Experimental Protocol: Purification by Column Chromatography

- Stationary Phase: Silica gel (60-120 or 230-400 mesh).
- Mobile Phase: A solvent system with appropriate polarity, such as a gradient of ethyl acetate in hexane, should be determined by TLC analysis.
- Procedure:
 - Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.
 - Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel.
 - Load the adsorbed sample onto the top of the column.
 - Elute the column with the chosen solvent system, collecting fractions.
 - Monitor the fractions by TLC to identify those containing the pure product.
 - Combine the pure fractions and evaporate the solvent under reduced pressure.

Spectroscopic Analysis (Predicted)

While experimental spectra for **2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile** are not available in the searched literature, the expected spectral data can be predicted based on its structure

and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic-H	~7.5	s	1H
Aromatic-H	~7.2	s	1H
-CH ₂ -	~4.0	s	2H
-OCH ₃	~3.9	s	3H
-OCH ₃	~3.8	s	3H

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups. The methylene protons will appear as a singlet.

¹³C NMR Spectroscopy (Predicted)

Carbon	Chemical Shift (δ, ppm)
C=O (Nitrile)	~117
Aromatic C-NO ₂	~148
Aromatic C-OCH ₃	~150, ~149
Aromatic C-H	~110, ~105
Aromatic C-CH ₂	~125
-CH ₂ -	~20
-OCH ₃	~56

Infrared (IR) Spectroscopy (Predicted)

Functional Group	Wavenumber (cm ⁻¹)
C≡N (Nitrile)	2250-2240
C-NO ₂ (Nitro)	1550-1500 (asymmetric), 1360-1290 (symmetric)
C-O (Methoxy)	1275-1200, 1075-1020
C-H (Aromatic)	3100-3000
C-H (Aliphatic)	2950-2850

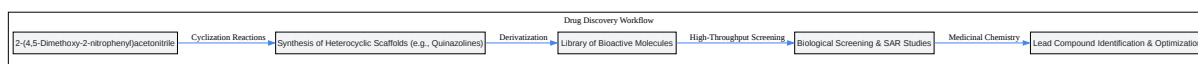
Mass Spectrometry (MS) (Predicted)

- Molecular Ion (M⁺): m/z = 222.06
- Major Fragmentation Patterns: Loss of NO₂, OCH₃, and CH₂CN are expected.

Applications in Drug Development

2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile serves as a valuable intermediate in the synthesis of various heterocyclic compounds, particularly quinazolines and their derivatives, which are known to exhibit a wide range of biological activities.[5][6]

Workflow for the Utilization of **2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile** in Drug Discovery:



[Click to download full resolution via product page](#)

Caption: A logical workflow illustrating the role of the title compound in a drug discovery pipeline.

The nitro group in **2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile** can be readily reduced to an amino group, which is a key step in the synthesis of quinazoline rings. The resulting amino derivative can then undergo cyclization reactions with various electrophiles to generate a library of substituted quinazolines. These compounds can be screened for a variety of pharmacological activities, including but not limited to:

- **Anticancer Activity:** Quinazoline derivatives are well-known as tyrosine kinase inhibitors, which are crucial in cancer therapy.^{[5][7]}
- **Antimicrobial Activity:** Certain quinazoline derivatives have shown promising antibacterial and antifungal properties.
- **Central Nervous System (CNS) Activity:** The quinazoline scaffold is present in some drugs that act on the CNS.

While no specific signaling pathways directly involving **2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile** have been identified in the searched literature, its derivatives, particularly quinazolines, are known to modulate various signaling pathways critical in disease pathogenesis. For instance, as tyrosine kinase inhibitors, they can interfere with pathways such as the EGFR signaling cascade, which is often dysregulated in cancer.

Conclusion

2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile is a valuable synthetic intermediate with significant potential for the synthesis of biologically active heterocyclic compounds. Its well-defined structure and predictable reactivity make it an attractive starting material for the generation of diverse molecular libraries for drug discovery. Further research into the synthesis and biological evaluation of novel compounds derived from this versatile building block is warranted to fully explore its therapeutic potential. The detailed protocols and analytical insights provided in this guide are intended to facilitate such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4,5-Dimethoxy-2-nitrophenyl)acetonitrile | 17354-04-0 | FD128381 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098850#2-4-5-dimethoxy-2-nitrophenyl-acetonitrile-chemical-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com